Tenivastatin calcium

Übersicht

Beschreibung

Synthesis Analysis

Pitavastatin calcium, a related statin, has been synthesized through various methods. One notable approach involves the diastereoselective synthesis starting from commercially available (S)-epichlorohydrin, employing a bismuth-promoted two-component hemiacetal/oxa-Michael addition reaction. This process allowed for the assembly of the pitavastatin side chain via a Wittig reaction, highlighting the importance of stereocontrol in statin synthesis (Xiong et al., 2015).

Wissenschaftliche Forschungsanwendungen

Hippocampal Synaptic Transmission

- Application : Enhancing hippocampal Schaffer collateral-CA1 synaptic transmission.

- Mechanism : Potentiation of synaptic transmission via stimulating presynaptic intracellular calcium.

- Study : Wei et al. (2015) investigated the effects of Tenuigenin (TEN), a component derived from the Chinese herb Polygala tenuifolia, which is similar in structure and function to Tenivastatin. They found that TEN enhances basic synaptic transmission in the hippocampus (Wei et al., 2015).

Calcium-Sensing Receptor (CaSR) Activation

- Application : Activating extracellular calcium-sensing receptors in tissues.

- Study : Brown (2010) discussed calcimimetics like Cinacalcet, which activate the CaSR, primarily used for treating secondary hyperparathyroidism. This study is relevant due to the similar calcium-modulating effects of Tenivastatin (Brown, 2010).

Bioequivalence Studies

- Application : Assessing interchangeability with other drugs.

- Study : Huang et al. (2014) conducted a study on bioequivalence of Pitavastatin Calcium tablets, which is related to the pharmacokinetic behavior of Tenivastatin Calcium (Huang et al., 2014).

Calcium Transients in Neurons

- Application : Enhancing calcium transients in neurons.

- Study : Gu et al. (2003) explored how prostaglandin E2 enhances calcium transients, relevant due to the calcium-related mechanism of Tenivastatin (Gu et al., 2003).

Mitochondrial Function

- Application : Impact on mitochondrial function.

- Study : Broniarek and Jarmuszkiewicz (2018) studied the effects of Atorvastatin, a drug similar to Tenivastatin, on mitochondrial function, providing insights into potential impacts of Tenivastatin on cellular energy processes (Broniarek & Jarmuszkiewicz, 2018).

Renal Function in Hepatitis B Patients

- Application : Effects on renal function.

- Study : Jung et al. (2018) investigated Tenofovir's impact on renal function in chronic hepatitis B patients. This is pertinent due to Tenofovir's similar pharmacological profile to Tenivastatin (Jung et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

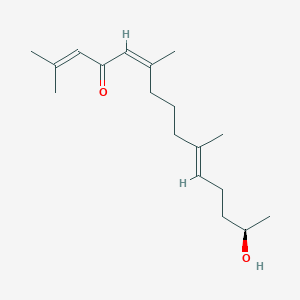

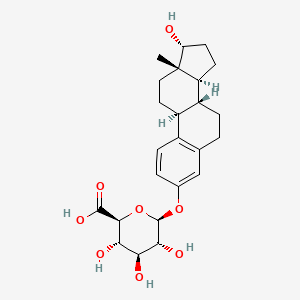

calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H40O6.Ca/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;;+2/p-2/t2*15-,16-,18+,19+,20-,21-,23-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHWDPOUOIKHKK-XQOMDNQHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H78CaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164695 | |

| Record name | Tenivastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

911.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenivastatin calcium | |

CAS RN |

151006-18-7 | |

| Record name | Tenivastatin calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenivastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIVASTATIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNO268EI8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

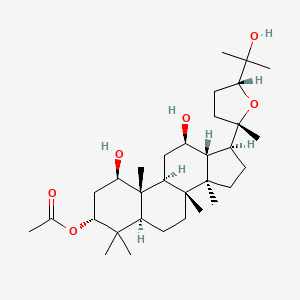

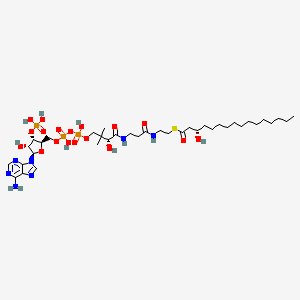

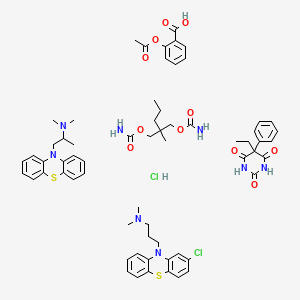

![(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-[1-[4-(2H-tetrazol-5-yl)butyl]indole-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1250572.png)

![Phosphonic acid, [(2S)-3-amino-2-hydroxypropyl]-](/img/structure/B1250592.png)